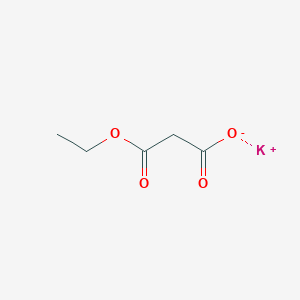

Malonate de potassium et d'éthyle

Vue d'ensemble

Description

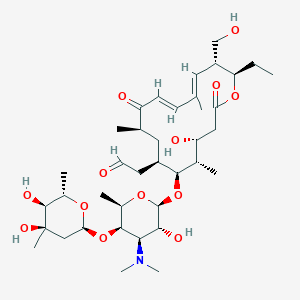

Estrone 3-sulfate, également connu sous le nom d'estra-1,3,5(10)-trien-17-one 3-sulfate, est un stéroïde estranique naturel et un dérivé de l'estrone. Il s'agit d'un conjugué ou d'un ester d'œstrogène, plus précisément l'ester sulfate C3 de l'estrone. L'estrone 3-sulfate est un œstrogène important dans la circulation humaine et sert de réservoir à long terme pour l'estrone et l'estradiol dans l'organisme .

Applications De Recherche Scientifique

Estrone 3-sulfate has a wide range of applications in scientific research:

Biology: Studied for its role in estrogen metabolism and its impact on various physiological processes.

Medicine: Investigated for its potential use in hormone replacement therapy and its effects on bone metabolism.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.

Mécanisme D'action

Target of Action

Ethyl potassium malonate, also known as potassium ethyl malonate, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

Ethyl potassium malonate acts as a competitive inhibitor of succinate dehydrogenase . This means it competes with the substrate, succinate, for the active site of the enzyme. When ethyl potassium malonate binds to the enzyme, it prevents the conversion of succinate to fumarate, thereby disrupting the citric acid cycle.

Analyse Biochimique

Biochemical Properties

Ethyl potassium malonate plays a significant role in biochemical reactions. It is known to react with aryl nitriles in the presence of zinc chloride and a catalytic amount of Hünig’s base to yield β-amino acrylates . This compound is also formed as an intermediate during the synthesis of ethyl tert-butyl malonate .

Cellular Effects

It is known that malonate, a closely related compound, can act as a competitive inhibitor of the enzyme succinate dehydrogenase . This suggests that ethyl potassium malonate may have similar effects on cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of ethyl potassium malonate involves its conversion into an enolate ion by reaction with a weak base. This enolate ion can then undergo C–C bond formation at the alpha position with an alkyl halide . The product of this reaction can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 194 °C (dec.) , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

Ethyl potassium malonate is involved in the malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . This process involves several steps, including deprotonation of the ester to form an enolate, alkylation of the enolate with an alkyl halide, and decarboxylation of the resulting carboxylic acid .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'estrone 3-sulfate peut être synthétisé par la sulfation de l'estrone. Le procédé implique la réaction de l'estrone avec un complexe de trioxyde de soufre-pyridine dans la pyridine anhydre, suivie d'étapes de purification pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle d'estrone 3-sulfate implique généralement des réactions de sulfation à grande échelle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Le procédé peut inclure des étapes supplémentaires telles que la cristallisation et la filtration pour affiner le produit .

Analyse Des Réactions Chimiques

Types de réactions : L'estrone 3-sulfate subit diverses réactions chimiques, notamment l'hydrolyse, la réduction et la conjugaison.

Réactifs et conditions courants :

Hydrolyse : L'estrone 3-sulfate peut être hydrolysé en estrone par catalyse acide ou enzymatique.

Réduction : Les réactions de réduction peuvent convertir l'estrone 3-sulfate en estradiol 3-sulfate.

Conjugaison : L'estrone 3-sulfate peut être conjugué à l'acide glucuronique pour former l'estrone glucuronide.

Principaux produits formés :

Hydrolyse : Estrone

Réduction : Estradiol 3-sulfate

Conjugaison : Estrone glucuronide

4. Applications de la recherche scientifique

L'estrone 3-sulfate a une large gamme d'applications dans la recherche scientifique :

Biologie : Étudié pour son rôle dans le métabolisme des œstrogènes et son impact sur divers processus physiologiques.

5. Mécanisme d'action

L'estrone 3-sulfate exerce ses effets en étant converti en estrone par l'action de la sulfataste stéroïde. L'estrone peut ensuite être convertie en estradiol, qui se lie aux récepteurs des œstrogènes dans les cellules cibles. Cette liaison conduit à l'activation de la transcription génétique et aux effets physiologiques subséquents .

Comparaison Avec Des Composés Similaires

L'estrone 3-sulfate est comparé à d'autres sulfates d'œstrogènes tels que l'estradiol 3-sulfate et l'estriol 3-sulfate :

Estradiol 3-sulfate : Structure similaire mais possède un groupe hydroxyle en position C17.

Estriol 3-sulfate : Contient des groupes hydroxyle supplémentaires en positions C16 et C17.

Unicité : L'estrone 3-sulfate est unique en raison de son rôle de réservoir à long terme pour l'estrone et l'estradiol, ce qui en fait un composé crucial dans le métabolisme des œstrogènes .

Liste des composés similaires :

- Estradiol 3-sulfate

- Estriol 3-sulfate

Propriétés

Numéro CAS |

6148-64-7 |

|---|---|

Formule moléculaire |

C5H8KO4 |

Poids moléculaire |

171.21 g/mol |

Nom IUPAC |

potassium;3-ethoxy-3-oxopropanoate |

InChI |

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7); |

Clé InChI |

HRBCMCJOBRIIQG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)[O-].[K+] |

SMILES isomérique |

CCOC(=O)CC(=O)[O-].[K+] |

SMILES canonique |

CCOC(=O)CC(=O)O.[K] |

Key on ui other cas no. |

6148-64-7 |

Pictogrammes |

Irritant |

Synonymes |

Propanedioic Acid, 1-Ethyl Ester Potassium Salt (1:1); Malonic Acid Monoethyl Ester, Potassium Salt; Propanedioic Acid, Monoethyl Ester Potassium Salt; 3-Ethoxy-3-oxopropanoic Acid Potassium Salt; Ethyl Malonate Potassium Salt; Ethyl Potassium Malona |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Ethyl potassium malonate in pharmaceutical synthesis?

A1: Ethyl potassium malonate serves as a crucial building block in synthesizing various pharmaceuticals. For instance, it plays a vital role in synthesizing orbifloxacin, a veterinary fluoroquinolone antibiotic. [] The process involves reacting ethyl potassium malonate with pentafluorobenzoyl chloride, followed by a series of reactions culminating in orbifloxacin formation. [] Similarly, ethyl potassium malonate is employed in synthesizing sitagliptin phosphate, a drug used to manage type 2 diabetes. []

Q2: How does the use of ethyl potassium malonate compare to other methods in terms of efficiency?

A2: Research suggests that using ethyl potassium malonate can offer advantages in terms of efficiency and simplicity. For example, a study demonstrated a streamlined method for producing monoethyl malonate using ethyl potassium malonate. [] This method boasted an impressive 88.5% yield and required fewer steps and less processing time compared to previous approaches. [] This highlights the potential of ethyl potassium malonate to contribute to more efficient and cost-effective synthetic routes for various compounds.

Q3: What analytical techniques are commonly employed to characterize and confirm the presence of ethyl potassium malonate?

A3: Researchers rely on various analytical techniques to confirm the identity and purity of synthesized compounds, including ethyl potassium malonate. For example, in the synthesis of orbifloxacin, researchers utilized Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) to verify the final product's structure. [] These techniques provide complementary information about the molecule's functional groups, proton environments, and mass-to-charge ratio, respectively, enabling confident confirmation of the synthesized compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate](/img/structure/B41582.png)